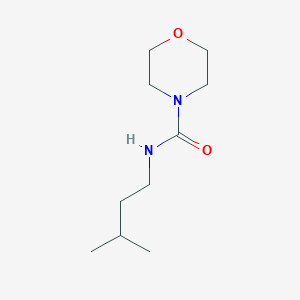![molecular formula C15H27N3O2 B14959000 1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B14959000.png)
1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethylpiperazine moiety, and a pyrrolidinone ring. Its molecular formula is C17H33N3O2, and it has a molecular weight of 311.46 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-ethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in inhibition or activation of enzymatic reactions, alteration of receptor signaling pathways, and changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate: This compound has a benzyl group instead of an ethyl group, leading to different chemical and biological properties.
tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate: This compound features a benzylpiperidine moiety, which affects its reactivity and interactions with biological targets.
tert-Butyl 4-(4-methoxybenzyl)-3-methylpiperazine-1-carboxylate: The presence of a methoxybenzyl group introduces additional functional groups that can participate in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C15H27N3O2 |
|---|---|
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H27N3O2/c1-5-16-6-8-17(9-7-16)14(20)12-10-13(19)18(11-12)15(2,3)4/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
OKQGTJIJDFHBHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14958933.png)
![N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B14958935.png)

![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958941.png)
![1-benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14958943.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958963.png)
![[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B14958975.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B14958983.png)
![N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide](/img/structure/B14958988.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B14958993.png)
![1-(4-ethylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958994.png)
![7-hydroxy-8-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B14959005.png)
![N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B14959013.png)
